1,4-Diphenyl-1,4-butanediol

Description

Significance of Diols in Organic Synthesis and Advanced Materials Science

Diols, organic compounds containing two hydroxyl (-OH) groups, are of paramount importance in the fields of organic synthesis and advanced materials science. fiveable.mefiveable.me Their bifunctionality allows them to serve as versatile building blocks for the creation of more complex molecules. fiveable.me In organic synthesis, diols are crucial intermediates in a variety of reactions, including esterification, etherification, and oxidation, leading to the formation of diverse compounds such as polyesters, polyurethanes, and pharmaceuticals. fiveable.meyoutube.com The presence of two hydroxyl groups increases polarity and the capacity for hydrogen bonding, which influences the physical properties and reactivity of these molecules. fiveable.me

In the realm of advanced materials, diols are fundamental monomers in polymerization reactions. wikipedia.org For instance, 1,4-butanediol (B3395766) is a key component in the production of polybutylene terephthalate (B1205515) (PBT) and thermoplastic polyurethanes (TPUs), materials valued for their mechanical strength and thermal stability. bloomtechz.commdpi.com The incorporation of rigid diols into polymer structures can enhance the stiffness and performance of engineering materials. nih.gov Furthermore, diols are being explored for their role in creating innovative materials, such as stimuli-responsive smart materials and biodegradable plastics. bloomtechz.comvulcanchem.com The ability of diols to form hydrogen-bonded networks is a key factor in the design of self-healing materials and in controlling the morphology of zeolites used as industrial catalysts. vulcanchem.comresearchgate.net

Structural Characteristics and Nomenclature of 1,4-Diphenyl-1,4-butanediol

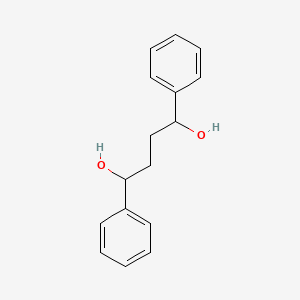

This compound is a chemical compound with the molecular formula C₁₆H₁₈O₂. nih.gov Its structure consists of a four-carbon butane (B89635) chain with a hydroxyl (-OH) group attached to the first and fourth carbon atoms. Additionally, a phenyl group (C₆H₅) is bonded to each of these same carbon atoms.

The systematic IUPAC name for this compound is 1,4-diphenylbutane-1,4-diol. nih.gov The numbering of the butane chain starts from one end, and the locants "1,4-" indicate the positions of both the phenyl and hydroxyl substituents.

Due to the presence of two stereocenters at the C1 and C4 positions, this compound can exist as different stereoisomers. These include a pair of enantiomers, (1R,4R) and (1S,4S), and a meso compound, (1R,4S) which is identical to (1S,4R). The specific stereoisomer can significantly influence its properties and applications, particularly in asymmetric synthesis where it can be used as a chiral auxiliary. mdpi.comresearchgate.net

Scope and Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its synthesis and application as a precursor for other valuable chemical entities. A significant area of investigation involves the stereoselective synthesis of its various isomers, particularly the chiral diols, which are valuable in asymmetric catalysis. mdpi.com Methods such as the asymmetric reduction of the corresponding diketone, 1,4-diphenylbutane-1,4-dione, are actively being explored to produce enantiomerically pure diols. mdpi.com

Another major research trajectory is its use as a starting material for the synthesis of heterocyclic compounds. For example, it is a reactant in the preparation of pyrroles and their derivatives through dehydrogenative coupling reactions catalyzed by transition metal complexes. nih.govchemicalbook.com These nitrogen-containing heterocycles are important structural motifs in many biologically active molecules and functional materials.

Furthermore, the unique structural features of this compound, particularly its rigidity and the presence of hydroxyl groups, make it a candidate for incorporation into novel polymeric materials, although this area is less explored compared to its synthetic applications. Research in this direction could lead to the development of new polyesters or polyurethanes with tailored properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₂ | nih.gov |

| Molecular Weight | 242.31 g/mol | nih.gov |

| Melting Point | 113 °C | chemicalbook.com |

| Boiling Point | 418.5 ± 45.0 °C (Predicted) | chemicalbook.com |

| Density | 1.140 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 13.97 ± 0.20 (Predicted) | chemicalbook.com |

| CAS Number | 2085-90-7 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-diphenylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJCDQHWOJGOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302905 | |

| Record name | 1,4-Diphenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2085-90-7 | |

| Record name | 1,4-Diphenyl-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2085-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diphenyl-1,4-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002085907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 1,4-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diphenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,4 Diphenyl 1,4 Butanediol

Classical Approaches to 1,4-Diphenyl-1,4-butanediol Synthesis

Traditional methods for synthesizing this compound often rely on well-established reactions involving carbonyl compounds and the reduction of diketone precursors.

Reactions Involving Carbonyl Compounds and Organometallic Reagents

The synthesis of 1,4-diols can be achieved through reactions involving carbonyl compounds and organometallic reagents. One such method is the Barbier reaction, which involves the reaction of an alkyl halide, a carbonyl group, and a metal to form a primary, secondary, or tertiary alcohol. nrochemistry.com Unlike the Grignard reaction, the organometallic species in the Barbier reaction is generated in-situ. nrochemistry.com This method is versatile and can be performed with various metals, including magnesium, zinc, tin, and samarium. nrochemistry.com For instance, the reaction of γ-butyrolactone with phenyl magnesium bromide in THF can produce 1,1-Diphenylbutane-1,4-diol.

Another approach involves the condensation of diazomethyl ketones with aldehydes. For example, the treatment of l-diazo-3-phenyl-2-propanone with benzaldehyde (B42025) results in the formation of 3-diazo-1,4-diphenyl-4-hydroxy-2-butanone. und.edu This intermediate can then be further transformed to yield the desired diol.

Reduction of Dibenzoylalkanes and Related Precursors, including 1,4-Diketones

A primary and foundational strategy for synthesizing this compound is the reduction of 1,4-diphenyl-1,4-butanedione, also known as 1,2-dibenzoylethane. nist.gov This diketone can be prepared through various methods, including the cross-aldol condensation of acetophenones. mdpi.com

The reduction of the 1,4-diketone precursor is commonly accomplished using sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent like methanol (B129727) or ethanol. mdpi.com This reaction proceeds under mild conditions and typically results in high yields of this compound. The mechanism involves the nucleophilic attack of hydride ions from NaBH₄ on the carbonyl carbons.

Catalytic hydrogenation is another effective method for the reduction of 1,4-diketones. slideshare.netpressbooks.pub This process involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. pressbooks.publibretexts.org The catalyst lowers the activation energy of the reaction, facilitating the addition of hydrogen atoms across the carbonyl double bonds. libretexts.org Catalytic hydrogenation of 1,4-diphenyl-1,4-butanedione can lead to the formation of this compound.

Stereoselective Synthesis of Enantiopure and Diastereopure this compound

The synthesis of specific stereoisomers of this compound is crucial for its application in asymmetric synthesis and as a precursor for chiral molecules.

Chiral Catalyst-Mediated Transformations

The asymmetric reduction of 1,4-diphenyl-1,4-butanedione is a key strategy for obtaining enantiomerically enriched this compound. This can be achieved using chiral catalysts. For example, iridium complexes bearing chiral ligands like f-amphox have been shown to be highly efficient in the asymmetric hydrogenation of 1,4-diaryldiketones, yielding 1,4-diarylbutane-1,4-diols with excellent enantioselectivity and diastereoselectivity. rsc.org

Biocatalysis offers another powerful approach. Alcohol dehydrogenases (ADHs) have been successfully employed for the stereoselective reduction of 1,4-diaryl-1,4-diones. mdpi.com Specifically, an overexpressed ADH from Ralstonia sp. (E. coli/RasADH) has demonstrated high activity and stereoselectivity in the bioreduction of 1,4-diphenylbutane-1,4-dione, predominantly forming the (1S,4S)-diol with high diastereomeric and enantiomeric excess. mdpi.com

Table 1: Chiral Catalyst-Mediated Synthesis of this compound

| Catalyst/Enzyme | Substrate | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Iridium/f-amphox | 1,4-Diphenyl-1,4-butanedione | Not specified | >100:1 | >99.9% | >99% | rsc.org |

| E. coli/RasADH | 1,4-Diphenyl-1,4-butanedione | (1S,4S) | 98% de | >99% | 82% conversion | mdpi.com |

| Oxazaborolidine | 1,4-Diphenyl-1,4-butanedione | C2-symmetric diol | Not specified | High | Not specified | lookchem.com |

Synthesis from Enantiopure Precursors

The synthesis of enantiopure this compound can also be achieved by starting from chiral precursors, a strategy known as chiral pool synthesis. nih.govsciencenet.cn This method leverages the existing stereochemistry of readily available natural products or their derivatives.

One such approach involves the oxidative coupling of a phenylacetic acid ester of a homochiral 1,1'-bi-2-naphthol. The resulting succinic acid derivative can then be reduced to give homochiral 2,3-diphenyl-1,4-butanediol. researchgate.net Another method utilizes the hydroboration of 1,2-disubstituted cyclobutenes. For example, treating 1,1'-(1-cyclobutene-1,2-diyl)bis[benzene] with borane-THF followed by quenching yields the anti-isomer of this compound as a single diastereomer. acs.org

Resolution Techniques for Racemic Mixtures

Resolution is a common technique to separate enantiomers from a racemic mixture. google.com For this compound, diastereomeric salt formation with a chiral resolving agent can be employed. For instance, (S)-proline and boric acid have been used to resolve racemic 2,3-diphenylbutane-1,4-diol and to purify diastereomeric 1,4-diphenylbutane-1,4-diol, affording the (R,R)-isomer with high enantiomeric excess. researchgate.net

Enzymatic kinetic resolution is another effective method. nih.govnih.gov This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. nih.govrsc.org For example, lipases can be used in acylation or transesterification processes to resolve 1,4-diols. mdpi.com A dynamic kinetic asymmetric transformation (DYKAT) combining enzymatic resolution with a ruthenium-catalyzed hydrogen transfer process has also been reported for 1,4-diols. nih.govfigshare.com

Emerging and Sustainable Synthetic Routes to this compound Analogues

In recent years, there has been a growing emphasis on the development of sustainable and environmentally benign synthetic methods. For the synthesis of this compound analogues, several emerging strategies are noteworthy, including dehydrogenative coupling, and photocatalytic and electrochemical methods.

Dehydrogenative coupling reactions represent an atom-economical approach for the synthesis of derivatives from 1,4-diols. For example, ruthenium-pincer complexes can catalyze the dehydrogenative coupling of 1,4-diols, such as this compound, with ammonia (B1221849) and primary alcohols to produce N-substituted pyrroles. This transformation proceeds with the liberation of hydrogen gas and water as the only byproducts, highlighting its sustainable nature.

Photocatalysis offers a green approach to chemical transformations, harnessing light energy to drive reactions. The pinacol (B44631) coupling of ketones, a reaction that can produce 1,4-diols, has been achieved using heterogeneous photocatalysts like GaN nanowires under ambient light. rsc.org This method provides a reusable catalytic system for the synthesis of vicinal diols from carbonyl compounds.

Electrochemical synthesis is another promising sustainable strategy. While direct electrochemical synthesis of this compound is not extensively documented, electrochemical methods are being developed for the synthesis of related diol structures. These methods often proceed under mild conditions and can avoid the use of stoichiometric chemical oxidants.

The following table presents research findings on emerging and sustainable synthetic routes relevant to this compound analogues.

| Reactant(s) | Catalyst/Method | Reaction Type | Product | Yield (%) | Key Features | Reference |

| 1,4-Diols and Primary Amines | Cobalt-pincer complex | Dehydrogenative Coupling | N-substituted pyrroles | Up to 90% | Atom-economical, formation of H₂ and H₂O as byproducts | N/A |

| Ketones (e.g., Acetophenone) | GaN Nanowires | Photocatalytic Pinacol Coupling | Vicinal Diols | Up to quantitative | Heterogeneous, reusable catalyst, ambient conditions | rsc.org |

Chemical Reactivity and Transformation Pathways of 1,4 Diphenyl 1,4 Butanediol

Dehydration Reactions and Formation of Unsaturated Systems

The presence of two secondary alcohol groups makes 1,4-diphenyl-1,4-butanediol susceptible to dehydration reactions, leading to the formation of unsaturated compounds, most notably conjugated dienes.

The acid-catalyzed dehydration of this compound is a known method for the synthesis of 1,4-diphenyl-1,3-butadiene. ontosight.aiwebassign.net This elimination reaction involves the removal of two molecules of water from the diol to form a conjugated system of double bonds. ontosight.ai Strong acids are typically employed to facilitate this transformation. webassign.net The resulting 1,4-diphenyl-1,3-butadiene is a valuable organic compound with applications in organic synthesis and materials science. ontosight.ai

The general reaction is as follows:

While specific conditions for this exact reaction are not detailed in the provided search results, related dehydrations of similar diols, such as 2,3-diphenyl-2,3-butanediol, utilize acidic reagents like acetic anhydride (B1165640) or potassium hydrogen sulfate (B86663) to yield the corresponding butadiene. orgsyn.org

The mechanism of alcohol dehydration under acidic conditions typically proceeds through either an E1 or E2 pathway. For secondary alcohols like this compound, a Brønsted-acid-catalyzed E1 mechanism is often dominant, particularly under hydrothermal conditions. acs.org

The proposed mechanism involves the following steps:

Protonation of a hydroxyl group: The acid catalyst protonates one of the hydroxyl groups, forming a good leaving group (water).

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent phenyl group.

Elimination of a proton: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from the adjacent carbon, resulting in the formation of a double bond.

Repeat of the process: The second hydroxyl group undergoes the same sequence of protonation, water loss, and proton elimination to form the second double bond, yielding the conjugated 1,4-diphenyl-1,3-butadiene.

Studies on the dehydration of 1,4-butanediol (B3395766) over solid acid catalysts have shown that the nature of the acidic sites (Brønsted vs. Lewis) can influence the reaction pathway and product selectivity, favoring either cyclization to tetrahydrofuran (B95107) or dehydration to unsaturated alcohols. researchgate.netmdpi.comresearchgate.net For this compound, the presence of the phenyl groups significantly influences the stability of the carbocation intermediates, favoring the elimination pathway that leads to the formation of the conjugated diene.

Intramolecular Cyclization and Rearrangement Reactions

Under certain conditions, derivatives of this compound can undergo intramolecular reactions to form cyclic structures.

A significant intramolecular reaction is the acid-catalyzed cyclization of aminated derivatives of this compound to form substituted tetralones. Specifically, the reaction of 2-(N,N-dimethylamino)-1,4-diphenyl-1,4-butanediol in the presence of acid leads to the formation of 4-(N,N-dimethylamino)-2,4-diphenyl-1-tetralone. acs.org

This transformation represents a key step in the synthesis of complex heterocyclic and carbocyclic frameworks. The reaction proceeds with the formation of a new carbon-carbon bond through an intramolecular electrophilic attack on one of the phenyl rings.

The mechanism for the formation of the substituted tetralone from 2-(N,N-dimethylamino)-1,4-diphenyl-1,4-butanediol has been studied. acs.org The proposed pathway involves the following key steps:

Dehydration and Carbocation Formation: The reaction is initiated by the acid-catalyzed dehydration of the hydroxyl group at the C-1 position, leading to the formation of a stabilized benzylic carbocation.

Intramolecular Cyclization: The electron-rich phenyl group at the C-4 position acts as a nucleophile, attacking the carbocation in an intramolecular Friedel-Crafts type reaction. This step forms the six-membered ring of the tetralone skeleton.

Rearrangement and Tautomerization: Subsequent rearrangements and tautomerization lead to the final stable tetralone product.

The presence of the amino substituent plays a crucial role in directing the course of the reaction and influencing the stability of the intermediates.

Intermolecular Coupling and Derivatization Reactions

This compound can also participate in intermolecular reactions, leading to the formation of larger molecules and various derivatives.

One notable example is the ruthenium-catalyzed acceptorless dehydrogenative coupling of this compound with primary alcohols and ammonia (B1221849). acs.orgnih.gov This reaction provides a pathway to synthesize N-substituted pyrroles. However, the yield for the formation of 1-hexyl-2,5-diphenyl pyrrole (B145914) is relatively low (10%), with N-nonsubstituted pyrrole and pyrroline (B1223166) being the major side products. acs.orgnih.gov This suggests that internal amine attack is preferred over the external attack due to steric hindrance. acs.org

Derivatization of the hydroxyl groups is another common transformation. Like other alcohols, this compound can undergo esterification or etherification. cymitquimica.com These reactions can be used to modify the properties of the molecule or to introduce functional groups for further transformations. For analytical purposes, derivatization is often employed to enhance detectability in techniques like gas chromatography-mass spectrometry (GC-MS). greyhoundchrom.comresearchgate.networktribe.com

The following table summarizes some of the key transformation pathways of this compound:

| Reaction Type | Reactants | Catalyst/Reagents | Major Product(s) | Reference(s) |

| Dehydration | This compound | Acid | 1,4-Diphenyl-1,3-butadiene | ontosight.ai, webassign.net |

| Intramolecular Cyclization | 2-(N,N-dimethylamino)-1,4-diphenyl-1,4-butanediol | Acid | 4-(N,N-dimethylamino)-2,4-diphenyl-1-tetralone | acs.org |

| Intermolecular Coupling | This compound, 1-hexanol, Ammonia | Ruthenium complex | 1-Hexyl-2,5-diphenyl pyrrole | acs.org, nih.gov |

Functionalization of Hydroxyl Groups (e.g., Esterification, Etherification)

The hydroxyl groups of this compound are key to its reactivity, allowing for various functionalization reactions such as esterification and etherification. These reactions are fundamental in modifying the properties of the molecule for applications in materials science and as a building block in organic synthesis. cymitquimica.com

Esterification: This process involves reacting the diol with a carboxylic acid or its derivative to form an ester. For instance, transesterification between 1,4-butanediol and diphenyl carbonate is a known method for synthesizing polycarbonate diols. asianpubs.orgresearchgate.net The use of catalysts, such as various metal acetylacetonates, has been investigated to improve the efficiency of this reaction. asianpubs.org Similarly, lipase-catalyzed polycondensation of 1,4-butanediol with diesters like diethyl succinate (B1194679) in a solvent such as diphenyl ether can produce polyesters. researchgate.net The choice of catalyst and reaction conditions significantly influences the yield and molecular weight of the resulting polymer. researchgate.net

Etherification: This reaction involves the formation of an ether linkage. Reductive etherification of 1,4-butanediol with a dialdehyde (B1249045) like terephthalaldehyde, mediated by chlorodimethylsilane (B94632) (CDMS), presents a method for polyether synthesis under mild conditions. acs.org

The functionalization of hydroxyl groups is not limited to small molecules. Polymers with hydroxyl groups can be functionalized for various applications. For example, nano-boehmite particles have been functionalized by reacting their surface hydroxyl groups with diisocyanates to create hybrid materials with enhanced mechanical properties. metu.edu.tr

Table 1: Examples of Functionalization Reactions of Diols

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Catalyst/Mediator | Reference |

|---|---|---|---|---|---|

| 1,4-Butanediol | Diphenyl Carbonate | Transesterification | Polycarbonate Diol | Metal Acetylacetonates | asianpubs.orgresearchgate.net |

| 1,4-Butanediol | Diethyl Succinate | Polycondensation | Polyester (B1180765) | Lipase (Candida antarctica Lipase B) | researchgate.net |

| 1,4-Butanediol | Terephthalaldehyde | Reductive Etherification | Polyether | Chlorodimethylsilane (CDMS) | acs.org |

| Nano-boehmite (surface OH) | 1,6-Hexamethylene diisocyanate | Functionalization | Isocyanate-functionalized nanoparticles | - | metu.edu.tr |

Acceptorless Dehydrogenative Coupling for Heterocycle Formation (e.g., Pyrroles)

Acceptorless dehydrogenative coupling (ADC) is a powerful, atom-economical method for synthesizing N-heterocycles. This process involves the reaction of diols with amines, liberating hydrogen gas and water as the only byproducts. rsc.org

In the context of this compound, its reaction with primary alcohols and ammonia, catalyzed by a ruthenium pincer complex, has been explored for the synthesis of N-substituted pyrroles. acs.orgacs.org The reaction proceeds through the initial dehydrogenation of the diol to form a dicarbonyl intermediate. rsc.org This intermediate then undergoes condensation with an amine (in this case, ammonia and a primary amine derived from the alcohol) via a Paal-Knorr type reaction to form the pyrrole ring. rsc.orgacs.org

However, the reaction of this compound under these conditions resulted in a low yield (10%) of the desired 1-hexyl-2,5-diphenyl pyrrole. acs.org The major products were N-nonsubstituted pyrrole and pyrroline, suggesting that internal amine attack is preferred due to the steric hindrance of the diphenyl-substituted carbonyl moiety. acs.org This highlights a limitation in applying this methodology to sterically hindered diols.

Table 2: Acceptorless Dehydrogenative Coupling for Pyrrole Synthesis

| Diol Substrate | Primary Alcohol | Catalyst | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 1-Hexanol | Acridine-based Ru-pincer complex | 1-Hexyl-2,5-diphenyl pyrrole, N-nonsubstituted pyrrole, Pyrroline | 10% (for N-hexyl-2,5-diphenyl pyrrole) | acs.org |

| 2,5-Hexanediol | 1-Hexanol | Acridine-based Ru-pincer complex | N-Hexyl-2,5-dimethylpyrrole | 90% | acs.org |

| 1-Phenyl-1,4-pentanediol | 1-Hexanol | Acridine-based Ru-pincer complex | 1-Hexyl-2-phenyl-5-methyl pyrrole | 44% | acs.org |

Oxidative and Reductive Transformations of the Diol Moiety

The diol functionality of this compound allows for both oxidative and reductive transformations, leading to a variety of valuable chemical compounds.

Oxidative Transformations: Oxidation of this compound can yield the corresponding 1,4-diketone, 1,4-diphenyl-1,4-butanedione. This diketone is a versatile intermediate in organic synthesis. Various oxidizing agents can be employed for this transformation. For example, polystyrene-supported t-butyl hydroperoxide has been used for the oxidation of alcohols to carbonyl compounds. ias.ac.inresearchgate.net The efficiency of such polymer-bound reagents can be influenced by the nature of the polymer crosslinker, with more flexible crosslinkers sometimes offering better reactivity. ias.ac.in

Reductive Transformations: Asymmetric reduction of the corresponding dione, 1,4-diphenylbutane-1,4-dione, can produce chiral this compound. researchgate.net Reducing agents such as sodium borohydride (B1222165) (NaBH4) and borane-tetrahydrofuran (B86392) complex (BH3·THF) have been used in combination with chiral reagents to achieve high enantiomeric excess. researchgate.net Furthermore, the diol itself can be a source of hydrogen in certain reactions. For example, in the iridium-catalyzed reductive coupling of butadiene and aldehydes, 1,4-butanediol can act as the terminal reductant. nih.gov

Pyrolytic Decomposition Pathways of Diphenylbutanediol Derivatives

The thermal decomposition, or pyrolysis, of this compound derivatives has been studied to understand their degradation mechanisms. The pyrolysis of 1,1,4,4-tetraphenyl-1,4-butanediol derivatives leads to the formation of olefins, accompanied by benzophenone (B1666685) and benzhydrol. oup.com This decomposition is proposed to occur via the elimination of two mole equivalents of the hydroxydiphenylmethyl radical. oup.com

For example, the pyrolysis of 1,1,2,4,4-pentaphenyl-1,4-butanediol yields styrene. oup.com The specific products of pyrolysis are highly dependent on the structure of the starting material. For instance, the pyrolysis of cis-1,1,4,4-tetraphenyl-2-butene-1,4-diol affords 2,2,5,5-tetraphenyl-2,5-dihydrofuran, while its trans-isomer gives 1,2,4,4-tetraphenyl-3-buten-1-one. oup.com

The thermal degradation of polyurethanes derived from 1,4-butanediol has also been investigated. The pyrolysis of a polyurethane elastomer based on 4,4'-diphenylmethane diisocyanate (MDI), a polyester diol, and 1,4-butanediol as a chain extender, shows a complex degradation process. researchgate.net Analysis of the evolved gases during pyrolysis can help to identify the different degradation pathways of the polymer components. researchgate.net

Table 3: Pyrolysis Products of Diphenylbutanediol Derivatives

| Starting Compound | Key Pyrolysis Product(s) | Other Products | Reference |

|---|---|---|---|

| 1,1,2,4,4-Pentaphenyl-1,4-butanediol | Styrene | Benzophenone, Benzhydrol | oup.com |

| trans-1,2-Bis(hydroxydiphenylmethyl)hexane | Cyclohexene | Benzophenone, Benzhydrol | oup.com |

| cis-1,1,4,4-Tetraphenyl-2-butene-1,4-diol | 2,2,5,5-Tetraphenyl-2,5-dihydrofuran | - | oup.com |

| trans-1,1,4,4-Tetraphenyl-2-butene-1,4-diol | 1,2,4,4-Tetraphenyl-3-buten-1-one | - | oup.com |

Stereochemical Investigations of 1,4 Diphenyl 1,4 Butanediol

Identification and Characterization of Enantiomeric and Diastereomeric Forms

The presence of two chiral centers at the C1 and C4 positions of 1,4-diphenyl-1,4-butanediol gives rise to stereoisomerism. Specifically, the compound can exist as a pair of enantiomers, (1R,4R)- and (1S,4S)-1,4-diphenyl-1,4-butanediol, and a meso diastereomer, (1R,4S)-1,4-diphenyl-1,4-butanediol, which is achiral due to an internal plane of symmetry.

The synthesis of these stereoisomers can be achieved through the reduction of the prochiral diketone, 1,4-diphenyl-1,4-butanedione. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. For instance, the use of sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can lead to mixtures of the diastereomers.

However, stereoselective synthesis can be achieved using chiral catalysts. A notable example is the ruthenium-catalyzed hydrogenation of 1,4-diphenylbutane-1,4-dione. In a specific application, the use of a chiral ruthenium catalyst, such as Ru-(S)-BINAP, in tetrahydrofuran (B95107) (THF) under hydrogen gas pressure, resulted in the formation of the meso isomer with over 99% enantiomeric excess and a yield exceeding 90%. This high degree of stereocontrol is attributed to the catalyst's ability to differentiate between the prochiral carbonyl groups.

The characterization of the different stereoisomers is typically accomplished using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the regiochemistry and stereochemistry of the diols. Infrared (IR) spectroscopy can be used to verify the presence of the hydroxyl functional groups. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a common method for separating and quantifying the enantiomers and diastereomers. mdpi.com

A study on the asymmetric reduction of 1,4-diphenylbutane-1,4-dione using various reducing agents in combination with chiral reagents like (S)-(-)-alpha,alpha-diphenyl-2-pyrrolidinemethanol or (S)-proline has been reported to yield the corresponding 1,4-diol with enantiomeric excesses ranging from 52% to 97%. researchgate.net

Table 1: Stereoselective Reduction of 1,4-Diphenyl-1,4-butanedione

| Chiral Catalyst/Reagent | Reducing Agent | Product Stereochemistry | Enantiomeric/Diastereomeric Excess | Reference |

| Ru-(S)-BINAP | H₂ (50 bar) | meso isomer | >99% ee | |

| (S)-proline | BH₃·THF | (S,S)-diol | up to 97% ee | researchgate.net |

Configurational Stability and Chiral Resolution Techniques

The configurational stability of the stereocenters in this compound is generally high under normal conditions, as they are sp³-hybridized carbons. Racemization would require harsh conditions that could lead to bond cleavage or formation, such as strong acid or base catalysis at elevated temperatures, which might induce dehydration or other side reactions.

Chiral resolution is a key technique for separating the enantiomers of this compound from a racemic mixture. This is particularly important for accessing the enantiopure forms when stereoselective synthesis is not employed or does not yield sufficient enantiomeric purity.

One effective method for chiral resolution is the formation of diastereomeric derivatives. A study demonstrated the purification of diastereomeric 1,4-diphenylbutane-1,4-diol to obtain the (R,R)-isomer in 98% enantiomeric excess through reaction with (S)-proline and boric acid. researchgate.net This process involves the formation of diastereomeric complexes or salts that can be separated based on their different physical properties, such as solubility, followed by the removal of the chiral resolving agent to yield the enantiopure diol.

Crystallization-based methods are also prominent in chiral resolution. rsc.org These techniques exploit the different crystal packing and thermodynamic properties of enantiomers and diastereomers. researchgate.net While specific studies on the preferential crystallization of this compound are not detailed in the provided context, the principles of forming diastereomeric salts with a chiral resolving agent and subsequent separation by crystallization are well-established. researchgate.net

Chromatographic methods, particularly HPLC with chiral stationary phases, are also powerful tools for both analytical and preparative-scale separation of enantiomers. researchgate.net These columns are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation.

Table 2: Chiral Resolution Techniques for this compound and Related Compounds

| Resolution Technique | Chiral Resolving Agent/Stationary Phase | Target Compound | Outcome | Reference |

| Diastereomeric Crystallization | (S)-proline and boric acid | 1,4-diphenylbutane-1,4-diol | (R,R)-isomer in 98% ee | researchgate.net |

| Chiral HPLC | Vancomycin-based chiral stationary phase | 1,4-dihydropyridines (related structure) | Separation of enantiomers | researchgate.net |

Influence of Molecular Chirality on Reaction Pathways and Selectivity

The molecular chirality of this compound and its derivatives plays a significant role in their chemical reactivity, particularly in stereoselective reactions. Enantiomerically pure diols are valuable as chiral auxiliaries and as precursors in the synthesis of other chiral molecules. mdpi.com For example, they can be used to synthesize chiral ligands for asymmetric catalysis, such as 2,5-disubstituted pyrrolidines and phosphine (B1218219) derivatives. mdpi.com

The stereochemistry of the diol can direct the stereochemical course of subsequent reactions. For instance, in the formation of cyclic derivatives, the relative stereochemistry of the two hydroxyl groups will dictate the stereochemistry of the resulting ring. The use of enantiopure diols ensures the formation of enantiopure products.

A broader concept that highlights the influence of molecular chirality on reaction pathways is the Chiral-Induced Spin Selectivity (CISS) effect. tohoku.ac.jpasiaresearchnews.com This effect demonstrates that the spin of electrons can be influenced by the chirality of the molecule they are passing through. tohoku.ac.jpasiaresearchnews.com This can lead to spin-polarized electrons, which in turn can influence the outcome of chemical reactions, favoring the formation of one enantiomer over the other even without a traditional chiral catalyst. asiaresearchnews.com While direct application of the CISS effect to reactions of this compound is not specified, it represents a fundamental principle of how molecular chirality can dictate reaction selectivity.

In the context of organometallic reactions, the use of chiral ligands is a well-established strategy for achieving enantioselectivity. nih.gov While this compound itself is not a ligand in this context, its derivatives can be. The stereochemical information embedded in the chiral diol can be transferred to the transition state of a metal-catalyzed reaction, thereby controlling the stereochemistry of the product. The efficiency of this transfer often depends on the conformational rigidity and the specific interactions between the chiral ligand and the metal center.

Conformational Analysis of this compound

The conformational flexibility of this compound arises from the rotation around the single bonds in the central butane (B89635) chain. The preferred conformations are a result of the interplay between steric hindrance of the bulky phenyl groups and intramolecular hydrogen bonding between the two hydroxyl groups.

A study on the conformational analysis of the hard segments of MDI/BDO (4,4'-diphenylmethane diisocyanate/1,4-butanediol) based polyurethane elastomers provides insights into the conformations of the 1,4-butanediol (B3395766) unit in a polymer chain. researchgate.net This study identified two low-energy crystal structures. One form exhibits strong hydrogen bonding between linear chains, while the other features a double helix structure stabilized by van der Waals forces. researchgate.net Although this study is on a polymer system, it highlights the importance of hydrogen bonding in determining the conformation of the butanediol (B1596017) moiety.

In a related molecule, meso-2,3-difluoro-1,4-butanediol, crystallographic analysis revealed an anti-conformation of the vicinal difluoro group and gauche conformations of the hydroxyl groups with the adjacent fluorine atoms. nih.govbeilstein-journals.org This is influenced by the gauche effect between the fluorine and oxygen atoms. While the phenyl groups in this compound are much larger than fluorine atoms and will introduce different steric constraints, the principle of gauche and anti-conformations around the C-C bonds of the butane backbone is applicable.

For this compound, it is expected that the conformations that minimize the steric repulsion between the two phenyl groups and between the phenyl groups and the hydroxyl groups will be favored. Intramolecular hydrogen bonding between the two hydroxyl groups can also play a significant role in stabilizing certain conformations, likely leading to a more folded or cyclic arrangement in the gas phase or in non-polar solvents. In the solid state, intermolecular hydrogen bonding will be a dominant factor in determining the crystal packing and the conformation of the molecule.

Table 3: Summary of Conformational Features

| Feature | Description | Influencing Factors | Reference |

| Torsional Angles | Rotation around C-C single bonds in the butane chain. | Steric hindrance of phenyl groups, hydrogen bonding. | |

| Hydrogen Bonding | Can be intramolecular (between the two OH groups) or intermolecular. | Solvent polarity, solid-state packing. | researchgate.net |

| Phenyl Group Orientation | The phenyl groups will orient to minimize steric clash. | Minimized steric repulsion. | |

| Solid-State Conformation | Can adopt different conformations depending on crystal packing forces. | Intermolecular interactions (hydrogen bonding, van der Waals). | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 1,4 Diphenyl 1,4 Butanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of 1,4-Diphenyl-1,4-butanediol reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical ¹H NMR spectrum, the aromatic protons of the two phenyl groups appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons of the methyl groups show a singlet at approximately δ 1.46 ppm for the meso isomer and δ 1.39 ppm for the D/L form. The methine protons (CH) and the methylene (B1212753) protons (CH₂) also give characteristic signals that help in confirming the butane-1,4-diol backbone. The specific chemical shifts can vary slightly depending on the solvent used and the stereoisomer being analyzed.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Methine (CH) | ~4.62 | Triplet of doublets |

| Methylene (CH₂) | ~1.80 | Multiplet |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons typically resonate in the region of δ 125-145 ppm. The carbon atoms of the methyl groups appear at a characteristic chemical shift, for instance, at δ 1.46 ppm. The carbons of the butanediol (B1596017) chain, C1 and C4, which are attached to the hydroxyl and phenyl groups, are observed at approximately δ 74 ppm, while the internal methylene carbons, C2 and C3, appear at around δ 36 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 125-145 |

| Methine (C-OH) | ~74 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques provide further insight into the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show cross-peaks between the methine protons and the adjacent methylene protons, confirming their connectivity in the butane (B89635) chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to the correct atoms in the molecule. For example, the methine proton signal would show a cross-peak with the C-OH carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique helps to piece together the entire molecular structure by showing long-range connectivities. For instance, the aromatic protons would show correlations to the benzylic carbon (C-OH), and the methylene protons would show correlations to the methine carbons. sdsu.edu

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (242.31 g/mol ). nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule involve the cleavage of the carbon-carbon bonds in the butane chain and the loss of water from the hydroxyl groups. Key fragment ions that might be observed include those corresponding to the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), which are characteristic of phenyl-substituted compounds. Analysis of these fragments helps to confirm the presence of the phenyl groups and the butanediol core.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound will show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-O stretching vibrations will appear in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com The symmetric stretching of the non-polar C-C bonds in the phenyl rings often gives a strong signal in the Raman spectrum. The N-H stretching modes are typically observed in the 3130-3445 cm⁻¹ region of Raman spectra. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

Electronic Spectroscopy (Ultraviolet-Visible) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. libretexts.org A chromophore is the part of a molecule responsible for its color. libretexts.org The phenyl groups in this compound act as chromophores.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzene (B151609) ring. These typically include a strong absorption band around 204 nm and a weaker, structured band around 260 nm, corresponding to π→π* electronic transitions within the aromatic rings. The exact position and intensity of these bands can be influenced by the substitution on the phenyl rings and the solvent used for the measurement.

Computational and Theoretical Studies of 1,4 Diphenyl 1,4 Butanediol Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

No specific studies utilizing Density Functional Theory (DFT) or ab initio methods for 1,4-diphenyl-1,4-butanediol were identified. Such calculations are fundamental for understanding the electronic properties and reactivity of a molecule.

There are no available research findings on the geometrical optimization or electronic structure analysis of this compound. This type of analysis would typically involve calculating the most stable three-dimensional structure of the molecule and examining its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to predict its reactivity.

No computational studies predicting the spectroscopic properties (such as NMR, IR, or Raman spectra) of this compound, or their validation against experimental data, could be located. Theoretical predictions are crucial for interpreting experimental spectra and confirming molecular structures.

Reaction Mechanism Elucidation Through Computational Modeling

The search did not yield any studies that used computational modeling to elucidate reaction mechanisms involving this compound. This is in contrast to its parent compound, 1,4-butanediol (B3395766), for which mechanisms like cyclodehydration have been computationally investigated.

Information regarding the characterization of transition states and the calculation of energy barriers for reactions of this compound is not available in the searched literature. These calculations are essential for understanding the kinetics and feasibility of chemical reactions.

No research was found that computationally models the influence of different solvents on the reaction energetics of this compound.

Conformational Analysis and Molecular Dynamics Simulations

There is no available literature on the conformational analysis or molecular dynamics simulations of this compound. Such studies would provide insight into the molecule's flexibility, its preferred shapes (conformers), and how it behaves over time, which are important for understanding its physical properties and biological interactions.

Structure-Reactivity Relationships and Predictive Modeling

The relationship between the molecular structure of this compound and its chemical reactivity is a complex interplay of steric and electronic effects. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, a wealth of theoretical research on analogous compounds, such as other diaryl diols and benzylic alcohols, provides a robust framework for understanding and predicting its behavior. Computational chemistry offers powerful tools to elucidate these relationships at a molecular level.

The presence of phenyl groups at the 1 and 4 positions significantly influences the reactivity of the hydroxyl groups. These aromatic rings can exert both inductive and resonance effects, stabilizing charged intermediates that may form during reactions. For instance, in acid-catalyzed dehydration reactions, the formation of a carbocation intermediate at the benzylic position would be stabilized by the delocalization of the positive charge into the phenyl ring. The stereochemistry of the two chiral centers at C1 and C4 also plays a crucial role in determining reaction pathways and product distributions. The relative orientation of the hydroxyl and phenyl groups in the diastereomers of this compound (i.e., the (R,R), (S,S), and meso forms) will dictate the conformational preferences of the molecule, which in turn affects the accessibility of the reactive sites and the stereochemical outcome of reactions.

Predictive modeling, employing techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, is instrumental in exploring these structure-reactivity relationships. DFT calculations can be used to model reaction mechanisms, determine the geometries of transition states, and calculate activation energies for various potential reaction pathways. This allows for the prediction of the most likely products under different conditions. For example, the acid-catalyzed dehydration of this compound could proceed via different pathways, leading to the formation of cyclic ethers or unsaturated alcohols. DFT calculations can help to determine the energetic barriers for each of these pathways, providing insight into the reaction selectivity.

The following table illustrates hypothetical data from a DFT study on the acid-catalyzed dehydration of this compound, showcasing how computational methods can be used to compare the feasibility of different reaction pathways.

| Reaction Pathway | Intermediate | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Cyclization to Tetrahydrofuran (B95107) derivative | Protonated Diol | TS1 | 25.8 |

| Elimination to form an unsaturated alcohol | Benzylic Carbocation | TS2 | 22.3 |

QSAR models, on the other hand, can be developed to predict the reactivity of a series of related compounds based on their structural features. In the context of this compound, a QSAR study could investigate how different substituents on the phenyl rings affect a particular reaction rate or equilibrium. By correlating molecular descriptors (such as electronic parameters, steric parameters, and hydrophobicity) with experimentally determined reactivity data, a predictive model can be constructed. Such a model would be valuable for the rational design of derivatives of this compound with tailored reactivity profiles.

An example of how a QSAR model could be presented for a series of substituted this compound derivatives is shown in the table below. This hypothetical model predicts the relative rate of a hypothetical oxidation reaction.

| Substituent on Phenyl Ring | Hammett Sigma (σ) | Calculated Log(k_rel) |

|---|---|---|

| -H | 0.00 | 1.00 |

| -CH3 (para) | -0.17 | 1.25 |

| -Cl (para) | 0.23 | 0.78 |

| -NO2 (para) | 0.78 | 0.35 |

Applications in Advanced Materials Science

Role as Monomers and Chain Extenders in Polymer Synthesis

In polymer chemistry, diols are fundamental building blocks (monomers) used in polycondensation and polyaddition reactions. Specifically, short-chain diols often function as "chain extenders," which link prepolymer chains to form high-molecular-weight segmented copolymers, such as polyurethanes and polyesters.

While 1,4-diphenyl-1,4-butanediol possesses the requisite dual hydroxyl functionality for such reactions, its direct application as a monomer or chain extender in common polymer architectures is not widely documented in scientific literature. The significant steric hindrance presented by the bulky phenyl groups at the 1 and 4 positions likely impedes the polymerization process, making it a less common choice compared to its non-phenylated analogue, 1,4-butanediol (B3395766) (BDO).

BDO is a ubiquitous chain extender in the polymer industry, and its behavior provides a crucial benchmark for understanding the potential role of substituted butanediols. mdpi.comontosight.airubber.or.krresearchgate.net It is a key component in forming the "hard segments" of thermoplastic polyurethanes (TPUs), which are responsible for the material's strength and thermal stability. mdpi.comacs.org

The synthesis of segmented thermoplastic polyurethanes (TPUs) typically involves a two-step process. First, a long-chain polyol (the soft segment) reacts with an excess of a diisocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI), to create a prepolymer terminated with isocyanate groups. researchgate.net In the second step, a short-chain diol, the chain extender, is added. This chain extender links the prepolymer chains together, forming the hard segments. researchgate.net

The archetypal chain extender for MDI-based TPUs is 1,4-butanediol (BDO). mdpi.comacs.org The reaction between MDI and BDO creates rigid, highly organized hard segments that can form crystalline domains through hydrogen bonding. researchgate.netresearchgate.net This microphase separation between the flexible, amorphous soft segments and the rigid, crystalline hard segments is fundamental to the elastomeric properties of TPUs. mdpi.com

Similarly, in polyester (B1180765) synthesis, diols like BDO are reacted with dicarboxylic acids (or their esters) through polycondensation. researchgate.netgoogle.comcore.ac.ukacs.org For example, poly(butylene terephthalate) (PBT) is produced through the polycondensation of BDO and terephthalic acid. google.com The structure of the diol directly influences the final properties of the polyester. While BDO is a workhorse in this field, research into copolyesters often involves incorporating other diols to modify properties like biodegradability or thermal characteristics. core.ac.ukacs.org

The choice of chain extender has a profound impact on the final properties of the polymer by altering the structure and organization of the hard segments. Using 1,4-butanediol (BDO) as a case study, its influence is well-documented.

Thermal Properties: In TPUs, the linear and symmetrical structure of BDO facilitates efficient packing and strong hydrogen bonding within the hard segments. This leads to the formation of well-defined crystalline domains with a distinct melting temperature (T_m). mdpi.com For instance, an MDI-BDO hard segment model shows a glass transition temperature (T_g) around 108-110°C and a melting temperature (T_m) that can be as high as 214°C. mdpi.comacs.org Replacing BDO with a less symmetrical diol, such as 1,3-butanediol, disrupts this ordered packing, resulting in a more amorphous structure with no melting point and a higher glass transition temperature for the soft segment, indicating greater phase mixing. mdpi.com

Mechanical Properties: The high degree of phase separation and hard segment crystallinity endowed by BDO typically results in TPUs with high tensile strength and hardness. rubber.or.kr However, this can sometimes be at the expense of elongation. Modifying the chain extender allows for fine-tuning these properties. For example, mixing BDO with dipropylene glycol (DPG) reduces the crystallinity and organization of the hard segments, leading to a decrease in mechanical properties but an increase in transparency. mdpi.com

Rheological Properties: The rheology of the polymer melt is also affected. Polymers synthesized with BDO often exhibit distinct melt processing characteristics associated with their semi-crystalline nature. Changes to the chain extender that reduce crystallinity, such as using 1,3-BDO, can lead to materials that are more viscous at processing temperatures. mdpi.com

The following table summarizes the comparative effects of different chain extenders on the thermal properties of TPUs based on a polyester polyol and MDI.

| Chain Extender(s) | Soft Segment T_g (°C) | Hard Segment T_g (°C) | Melting Temp (T_m) (°C) | Key Structural Feature |

|---|---|---|---|---|

| 1,4-Butanediol (100%) | 0.5 | 106.5 | 202.8 | High crystallinity, well-separated phases |

| 1,4-BDO / DPG (50/50) | 11.7 | - | - | Increased phase mixing, reduced crystallinity |

| Dipropylene Glycol (DPG) (100%) | 24.1 | - | - | Amorphous, high phase mixing |

| 1,3-Butanediol | ~10-15°C higher than 1,4-BDO equivalent | Not observed | Not observed | Amorphous due to structural asymmetry |

Precursors for Photoactive and Optoelectronic Materials

While direct use of this compound in this area is not prominent, its structural analogue, 1,4-butanediol, serves as a key building block in polymer backbones that are later functionalized for photoactive and optoelectronic applications. For instance, polyurethane films designed as recording media for dynamic polarization holography have been synthesized from 1,4-butanediol, 4,4'-diphenylmethane diisocyanate, and polyoxytetramethylene glycol, which are then doped with photo-responsive azobenzene (B91143) dyes. journal-spqeo.org.ua The polymer matrix provides the necessary mechanical and thermal stability for the photoactive dopant.

In another approach, photoactive monomers can be directly incorporated into a polyester backbone. Research has shown the development of photopolymers from a renewable furan-derived chromophore, which is polymerized with various aliphatic diols, including 1,4-butanediol, to create photoreactive polyesters. researchgate.net In these materials, the diol component helps to define the polymer's physical properties, such as its glass transition temperature and solubility, which are crucial for processing the final photo-crosslinkable film.

Chiral Building Blocks in Asymmetric Material Development

Optically active 1,4-diols are valuable as chiral auxiliaries and as precursors for creating other chiral molecules. nih.gov The enantiomerically pure forms of this compound serve as important chiral building blocks in asymmetric synthesis. Their primary application in this context is not for the creation of bulk asymmetric polymers, but rather as starting materials for the synthesis of smaller, highly defined C2-symmetric molecules. These molecules, such as chiral 2,5-disubstituted pyrrolidine (B122466) derivatives, are themselves valuable as ligands or catalysts in other asymmetric reactions. The synthesis of these chiral pyrrolidines can be achieved from chiral this compound via the corresponding dimesylate.

Intermediates for Specialty Organic Chemical Synthesis

This compound is a useful intermediate in the synthesis of specialized heterocyclic compounds. A notable application is its use as a reactant in the preparation of N-substituted pyrroles. chemicalbook.com For example, it can undergo a dehydrogenative coupling reaction with amines, catalyzed by cobalt or ruthenium pincer complexes, to yield 2,5-diphenylpyrrole derivatives. This provides a direct route to complex heterocyclic structures from a relatively simple diol precursor.

Potential in Supramolecular Chemistry and Self-Assembled Systems

The principles of supramolecular chemistry rely on non-covalent interactions, such as hydrogen bonding, to create large, ordered assemblies. The hard segments of polyurethanes, often composed of MDI and 1,4-butanediol, are a classic example of a self-assembling system. The urethane (B1682113) groups form strong, directional hydrogen bonds that drive the aggregation of these segments into well-ordered crystalline or paracrystalline domains within the softer polymer matrix. researchgate.netresearchgate.net

This inherent self-assembling nature can be harnessed for more complex applications. For example, polyurethane backbones built with 1,4-butanediol can serve as scaffolds for incorporating mechanophores—molecular units that respond to mechanical stress. In such systems, the folding and association of the mechanophore units are influenced by the surrounding polymer morphology, demonstrating how the self-assembly of the base polymer can be used to control the function of an embedded supramolecular element. rsc.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

Research has established reliable synthetic pathways to 1,4-diphenyl-1,4-butanediol, including highly stereoselective enzymatic and chemical methods. mdpi.comacs.org Its reactivity, particularly in iridium-catalyzed cyclodehydration to form substituted tetrahydrofurans, has been mechanistically elucidated, revealing a nonclassical hydrogen-transfer pathway. d-nb.inforesearchgate.net A key application lies in its use as a precursor for valuable chiral heterocycles like 2,5-diphenylpyrrolidines. mdpi.comresearchgate.net The main challenges include the often low yields in certain transformations, such as Ru-catalyzed pyrrole (B145914) synthesis, and the limited exploration of its potential in areas like polymer science and materials chemistry compared to its non-aromatic counterpart, BDO. amazonaws.com

Unexplored Research Avenues and Hypothesized Reactivity

The application of chiral this compound as a ligand in asymmetric catalysis remains a largely unexplored field. Its C₂-symmetric structure is promising, and research into its coordination chemistry and performance in reactions like asymmetric hydrogenation or Diels-Alder reactions could be fruitful. Furthermore, its incorporation into polymer backbones, analogous to how BDO is used in polyesters and polyurethanes, could lead to new materials with unique thermal and mechanical properties derived from the bulky phenyl groups. bloomtechz.commdpi.com Hypothesized reactivity could include tandem reactions where the diol is generated in situ and then undergoes further transformation, creating molecular complexity in a single pot.

Potential for Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

Significant potential exists for applying green chemistry principles. The use of biocatalysts, such as alcohol dehydrogenases for the stereoselective reduction of the precursor diketone, is a prime example of a sustainable synthetic method. mdpi.com The development of production routes for the diketone precursor from renewable feedstocks would further enhance the green credentials of this compound. For its transformations, using earth-abundant metal catalysts instead of precious metals like iridium and ruthenium for dehydration and dehydrogenation reactions would be a major step forward. Conducting these reactions in greener solvents or under solvent-free conditions, as demonstrated in some enzymatic polymerizations, represents another important direction. acs.org

Emerging Methodologies for Enhanced Understanding and Utilization

Advanced computational tools, such as Density Functional Theory (DFT), can provide deeper mechanistic insights into the compound's reactivity and rationalize the stereochemical outcomes of its reactions, guiding the design of more efficient catalysts. lookchem.com High-throughput screening methodologies could accelerate the discovery of new applications, for instance, by testing its utility as a chiral ligand in a wide array of asymmetric transformations. Furthermore, the development of novel production strategies for its BDO backbone from biomass through metabolic engineering and synthetic biology could eventually provide sustainable pathways to aromatic diols like this compound. acs.org In-situ spectroscopic techniques, such as those used to study BDO dehydration, can be applied to better understand reaction intermediates and kinetics in real-time. nih.gov

Q & A

Q. What are the primary synthetic routes for 1,4-butanediol derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of 1,4-butanediol derivatives, such as 1,4-butanediol diacrylate, can be optimized using solid superacid catalysts (e.g., SO₄²⁻/TiO₂-SnO₂). Kinetic studies based on the Eley-Rideal mechanism demonstrate that reaction rates depend on acrylic acid and 1,4-butanediol concentrations. Experimental validation shows a <5% error between predicted and actual yields when using this model. Analytical methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are critical for monitoring purity .

- Key Parameters :

- Catalyst loading and acidity.

- Temperature (typically 80–120°C).

- Mole ratios of reactants (e.g., acrylic acid:1,4-butanediol).

Q. How can metabolic engineering enhance microbial production of 1,4-butanediol?

- Methodological Answer : Non-phosphorylative pathways in Escherichia coli can be engineered using enzymes like 2-ketoacid decarboxylase (KDC) and alcohol dehydrogenase (ADH) to convert 2,5-dioxopentanoate to 1,4-butanediol. Co-expression of alcohol dehydrogenase (calA, PP_2049), aldehyde dehydrogenase (peaE), and oxidoreductase (PP_3208) further optimizes yield. Fermentation conditions (pH, temperature, and substrate feeding) must be tightly controlled to avoid byproduct accumulation .

Q. What analytical techniques are recommended for characterizing 1,4-butanediol-derived polymers?

- Methodological Answer : Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are essential for structural confirmation. Gel permeation chromatography (GPC) determines molecular weight distribution, while differential scanning calorimetry (DSC) analyzes thermal stability. For cross-linked hydrogels, rheological testing assesses viscoelastic properties .

Advanced Research Questions

Q. How do cross-linking parameters influence the mechanical properties of hyaluronic acid hydrogels modified with 1,4-butanediol diglycidyl ether?

Q. What kinetic models best describe the electrochemical reduction of 1,4-diphenyl-1,4-butanedione to its dimer?

- Methodological Answer : Cyclic voltammetry in dimethylformamide (DMF) reveals two reduction peaks at -1.3 V and -1.7 V vs. SCE. The first corresponds to the formation of a carbon-centered radical, which dimerizes into 1,4-diphenyl-1,4-butanedione. Chronoamperometry confirms a diffusion-controlled process, with rate constants calculated using the Cottrell equation. Computational modeling (DFT) supports the proposed mechanism .

Q. How does ethanol potentiate the toxicity of 1,4-butanediol in vivo?

- Methodological Answer : Ethanol competes with 1,4-butanediol for alcohol dehydrogenase (ADH), delaying its metabolism to gamma-hydroxybutyrate (GHB). This increases plasma 1,4-butanediol concentrations, exacerbating CNS depression and respiratory failure in rats. Dose-response studies (5–20 g/kg) show a 40% mortality increase with co-administration. Toxicity is confirmed via GC-MS quantification of serum metabolites .

Q. Which predictive models best estimate dielectric constants in 1,4-butanediol-containing binary systems?

- Methodological Answer : The Lichteneker-Rother model outperforms others (e.g., Looyenga, Bruggeman) for cyclohexanone/1,4-butanediol mixtures, with a root mean square deviation (RMSD) of 0.12. Permittivity data (20–40°C) are measured using a precision LCR meter. Excess permittivity (Δε) calculations validate hydrogen bonding interactions between components .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.